

Potential off-target effects of BMT-090605 hydrochloride in vitro

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Compound of Interest

Compound Name: BMT-090605 hydrochloride

Cat. No.: B12399175

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BMT-090605 Hydrochloride Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **BMT-090605 hydrochloride** in in vitro experiments. The information focuses on potential off-target effects and how to interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BMT-090605 hydrochloride**?

A1: **BMT-090605 hydrochloride** is a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1) with a reported half-maximal inhibitory concentration (IC50) of approximately 0.6 nM.[1][2][3][4][5][6]

Q2: Are there any known off-targets for **BMT-090605 hydrochloride**?

A2: Yes, **BMT-090605 hydrochloride** has been shown to inhibit other kinases, most notably BMP-2-inducible protein kinase (BIKE) and Cyclin G-associated kinase (GAK), with IC50 values of 45 nM and 60 nM, respectively.[1][2][3][4][5]

Q3: My experimental results are inconsistent with AAK1 inhibition alone. What could be the cause?







A3: If your results are not aligning with the expected outcome of AAK1 inhibition, it is possible that off-target effects on BIKE and/or GAK are influencing your experimental system. This is more likely if you are using higher concentrations of **BMT-090605 hydrochloride**. Consider performing dose-response experiments to see if the unexpected phenotype is concentration-dependent.

Q4: How can I confirm if the observed effects in my assay are due to off-target activity?

A4: To investigate potential off-target effects, you could consider the following approaches:

- Use a structurally different AAK1 inhibitor: Comparing the results with another AAK1 inhibitor
 that has a different off-target profile can help determine if the observed effect is specific to
 AAK1 inhibition.
- Knockdown or knockout of target genes: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of AAK1, BIKE, and GAK individually or in combination can help dissect which kinase is responsible for the observed phenotype.
- Directly measure the activity of potential off-target kinases: If you have assays available to
 measure the activity of BIKE or GAK in your system, you can directly test the effect of BMT090605 hydrochloride on their activity.

Troubleshooting Guide



Observed Problem	Potential Cause	Suggested Solution
Unexpected phenotype at higher concentrations	Inhibition of off-target kinases BIKE and/or GAK.	Perform a dose-response experiment to determine if the effect is concentration-dependent. Lower the concentration of BMT-090605 hydrochloride to a range where it is more selective for AAK1.
Results differ from another published AAK1 inhibitor study	The other inhibitor may have a different selectivity profile.	Compare the known off-target profiles of both inhibitors. The discrepancy may provide insights into the role of other kinases in your system.
High background or non- specific effects in a cellular assay	Compound precipitation or cytotoxicity at high concentrations.	Visually inspect the culture medium for any signs of precipitation. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of BMT-090605 hydrochloride in your cell line.

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory activities of **BMT-090605 hydrochloride**.

Target Kinase	IC50 (nM)
Adaptor Associated Kinase 1 (AAK1)	0.6[1][2][3][6][7]
BMP-2-inducible protein kinase (BIKE)	45[1][2][3][4][5]
Cyclin G-associated kinase (GAK)	60[1][2][3][4][5]



Experimental Protocols

In Vitro Kinase Assay Protocol (General)

This protocol provides a general framework for determining the IC50 of **BMT-090605 hydrochloride** against a target kinase. Specific conditions may need to be optimized for different kinases.

Materials:

- BMT-090605 hydrochloride
- Recombinant kinase (e.g., AAK1, BIKE, GAK)
- · Kinase buffer
- Substrate specific to the kinase
- ATP
- Assay plates (e.g., 384-well)
- Plate reader

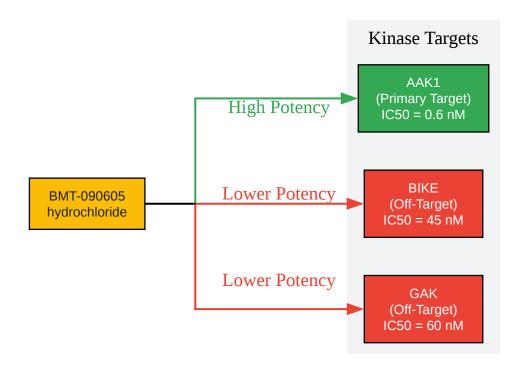
Procedure:

- Compound Preparation: Prepare a stock solution of BMT-090605 hydrochloride in DMSO.
 Perform serial dilutions to create a range of concentrations for IC50 determination.
- Enzyme and Substrate Preparation: Dilute the recombinant kinase and its corresponding substrate to the desired concentrations in kinase buffer.
- Assay Reaction:
 - Add a small volume of the diluted BMT-090605 hydrochloride or DMSO (vehicle control) to the assay wells.
 - Add the diluted kinase to each well and incubate briefly to allow for inhibitor binding.



- Initiate the kinase reaction by adding the substrate and ATP mixture.
- Incubation: Incubate the reaction plate at the optimal temperature and time for the specific kinase.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

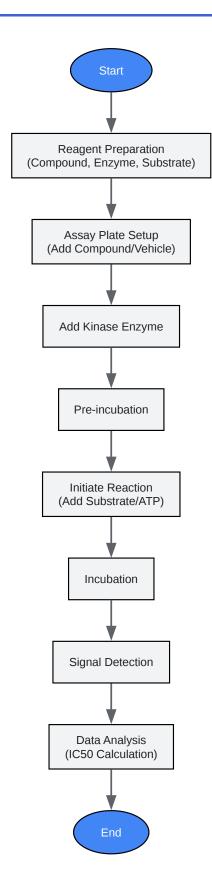
Visualizations



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Caption: BMT-090605 hydrochloride primary and off-target kinases.

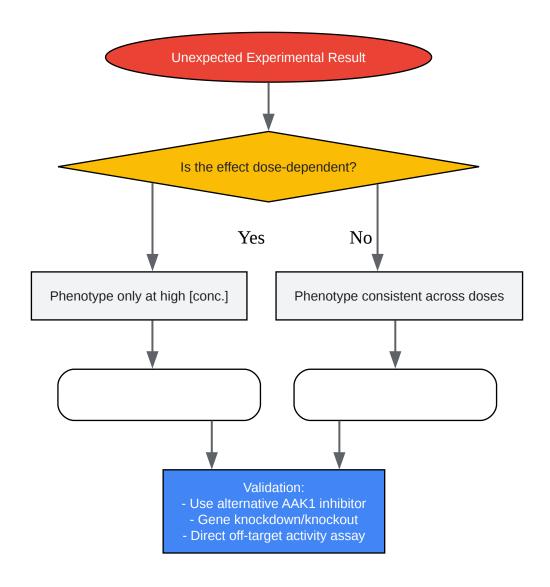




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Caption: General workflow for an in vitro kinase inhibition assay.





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Caption: Troubleshooting logic for unexpected in vitro results.

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